

IKD-8344 chemical structure and properties

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Compound of Interest

Compound Name: **IKD-8344**
Cat. No.: **B10818985**

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In-Depth Technical Guide: IKD-8344

For Researchers, Scientists, and Drug Development Professionals

Introduction

IKD-8344 is a macrocyclic dilactone antibiotic originally isolated from *Streptomyces* sp. A6792. It has demonstrated a range of biological activities, including antifungal, cytotoxic, and anthelmintic properties. This document provides a comprehensive overview of the available technical information on **IKD-8344**, including its chemical properties, biological activities, and the experimental methodologies used for its characterization.

Chemical Structure and Properties

IKD-8344 is a complex macrocycle with the chemical formula C₄₈H₇₆O₁₂ and a molecular weight of 845.1 g/mol. Its structure was first elucidated by Minami et al. in 1992.

| Property | Value | Reference |
|-------------------|--|---------------------|
| Molecular Formula | C48H76O12 | Minami et al., 1992 |
| Molecular Weight | 845.1 g/mol | Minami et al., 1992 |
| CAS Number | 129046-69-1 | - |
| Class | Macrocyclic Dilactone | Minami et al., 1992 |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO, ethanol, and methanol | - |
| Origin | Streptomyces sp. A6792 | Hwang et al., 2005 |

Biological Activity

IKD-8344 has shown potent activity in several biological assays, highlighting its potential as a therapeutic agent.

Antifungal Activity

IKD-8344 selectively inhibits the mycelial form of the pathogenic fungus *Candida albicans*, a key morphological transition associated with its virulence. It also exhibits inhibitory effects against other *Candida* species.[\[1\]](#)[\[2\]](#)

| Organism | Activity | Value | Reference |
|---------------------------|--|-----------------|--------------------|
| <i>Candida albicans</i> | Minimum Inhibitory Concentration (MIC) | 6.25 µg/mL | Hwang et al., 2005 |
| <i>Candida krusei</i> | Minimum Inhibitory Concentration (MIC) | 1.56 - 25 µg/mL | Hwang et al., 2005 |
| <i>Candida tropicalis</i> | Minimum Inhibitory Concentration (MIC) | 1.56 - 25 µg/mL | Hwang et al., 2005 |
| <i>Candida lusitaniae</i> | Minimum Inhibitory Concentration (MIC) | 1.56 - 25 µg/mL | Hwang et al., 2005 |

Cytotoxic Activity

The compound has demonstrated significant cytotoxicity against the L5178Y murine leukemia cell line.

| Cell Line | Activity | Value | Reference |
|------------------------|--|------------|---------------------|
| L5178Y Murine Leukemia | Half-maximal Inhibitory Concentration (IC50) | 0.54 ng/mL | Minami et al., 1992 |

Synergy with Polymyxin B

Product literature for **IKD-8344** suggests that it potentiates the activity of polymyxin B against the multidrug-resistant bacterium *Burkholderia cenocepacia*. However, the primary scientific literature detailing this synergistic activity and the corresponding experimental data has not been publicly identified. The referenced study by Loutet et al. (2015) focuses on other synergizing agents.[3][4][5]

Anthelmintic Activity

Initial reports on **IKD-8344** indicated its potential as an anthelmintic agent.

| Organism | Activity | Reference |
|-----------------------------|-----------------------------|---------------------|
| <i>Trichinella spiralis</i> | Active in vitro and in vivo | Minami et al., 1992 |

Experimental Protocols

Detailed experimental protocols from the primary literature are not fully available in the public domain. The following are generalized methodologies based on standard practices for the observed biological activities.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is likely used to determine the Minimum Inhibitory Concentration (MIC) of **IKD-8344** against *Candida* species.

- **Inoculum Preparation:** Candida species are cultured on a suitable agar medium. Colonies are then suspended in sterile saline or broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration in the test wells.
- **Drug Dilution:** A stock solution of **IKD-8344** in a suitable solvent (e.g., DMSO) is prepared. Serial twofold dilutions of the compound are made in a 96-well microtiter plate containing a growth medium that supports the mycelial form of Candida (e.g., RPMI-1640).
- **Incubation:** The standardized fungal inoculum is added to each well of the microtiter plate. The plate is then incubated under conditions that promote mycelial growth (e.g., 37°C for 24-48 hours).
- **MIC Determination:** The MIC is determined as the lowest concentration of **IKD-8344** that causes a significant inhibition of visible fungal growth compared to the drug-free control well.

Cytotoxicity Assay (L5178Y Murine Leukemia Cells)

A standard colorimetric assay such as the MTT or XTT assay is a common method for determining the IC50 of a compound against a cancer cell line.

- **Cell Seeding:** L5178Y cells are seeded into a 96-well plate at a predetermined density and allowed to adhere or stabilize overnight.
- **Compound Treatment:** A stock solution of **IKD-8344** is prepared and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
- **Cell Viability Assessment:** A solution of a tetrazolium salt (e.g., MTT) is added to each well. Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.
- **Data Analysis:** The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

The specific molecular mechanism of action and the signaling pathways modulated by **IKD-8344** have not been elucidated in the publicly available scientific literature. Based on the activities of other macrocyclic lactones and compounds that inhibit the yeast-to-mycelium transition in *Candida albicans*, several potential mechanisms can be hypothesized:

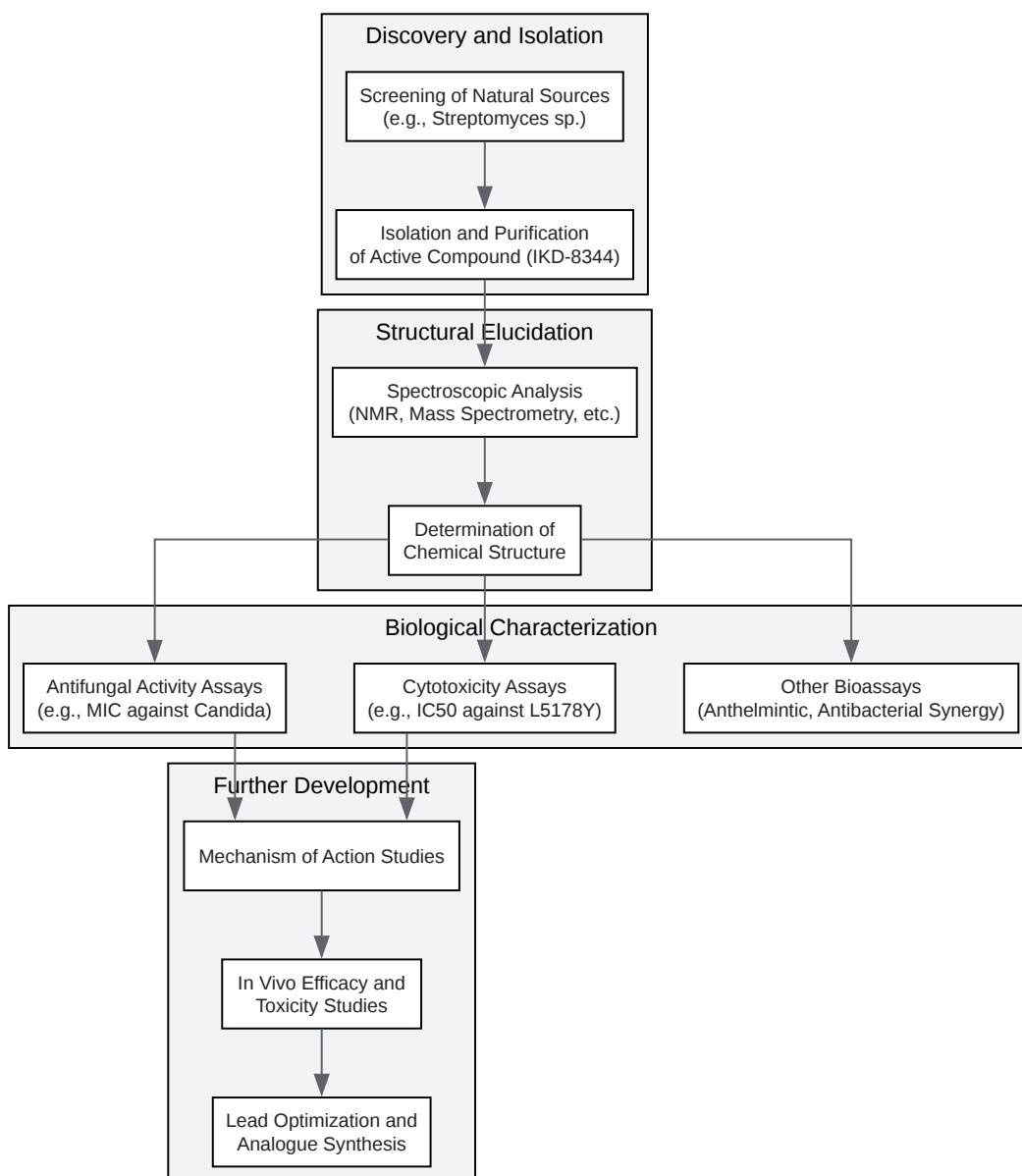
- Disruption of Fungal Cell Membrane Integrity: Some antifungal macrocycles create pores in the fungal cell membrane, leading to leakage of cellular contents and cell death.
- Inhibition of Ergosterol Biosynthesis: Ergosterol is a crucial component of the fungal cell membrane. Inhibition of its synthesis can disrupt membrane function and inhibit fungal growth.
- Induction of Oxidative Stress: The compound may induce the production of reactive oxygen species (ROS) within the fungal cells, leading to cellular damage.
- Interference with Hyphal Growth Signaling: The selective inhibition of the mycelial form of *C. albicans* suggests that **IKD-8344** may interfere with signaling pathways that regulate this morphological transition, such as the cAMP-PKA or MAPK pathways.

Further research is required to determine the precise mechanism of action of **IKD-8344**.

Logical Workflow and Visualizations

The discovery and initial characterization of a novel natural product like **IKD-8344** typically follow a structured workflow.

General Workflow for Natural Product Discovery and Characterization

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Caption: A generalized workflow for the discovery and characterization of a natural product antibiotic like **IKD-8344**.

Conclusion

IKD-8344 is a promising macrocyclic dilactone with potent antifungal and cytotoxic activities. While its initial characterization has been reported, further in-depth studies are required to fully elucidate its mechanism of action, identify the specific signaling pathways it modulates, and explore its full therapeutic potential. The lack of publicly available full-text primary literature limits a more detailed analysis of the experimental protocols and a comprehensive understanding of its biological properties. Future research should focus on these areas to advance the development of **IKD-8344** as a potential clinical candidate.

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References

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